2-(Pyridine-4-carbonylamino)ethyl 4-fluorobenzoate
Overview
Description
2-(Pyridine-4-carbonylamino)ethyl 4-fluorobenzoate is an organic compound that combines a pyridine ring with a fluorobenzoate ester. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and fluorobenzoate moieties in its structure provides unique chemical properties that can be exploited for different purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridine-4-carbonylamino)ethyl 4-fluorobenzoate typically involves the following steps:
Formation of the Pyridine-4-carbonylamino Moiety: This can be achieved by reacting pyridine-4-carboxylic acid with an appropriate amine under dehydrating conditions to form the amide bond.
Esterification: The next step involves the esterification of the resulting amide with 4-fluorobenzoic acid. This can be done using standard esterification techniques, such as the Fischer esterification method, which involves the use of an acid catalyst like sulfuric acid and heating the reaction mixture.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may involve the use of more robust catalysts and optimized reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridine-4-carbonylamino)ethyl 4-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring and the ester moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine would yield an amino derivative.
Hydrolysis: The major products are 4-fluorobenzoic acid and the corresponding alcohol.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Pyridine-4-carbonylamino)ethyl 4-fluorobenzoate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It can serve as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Pyridine-4-carbonylamino)ethyl 4-fluorobenzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target. Additionally, the pyridine ring can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-fluorobenzoate: Similar in structure but lacks the pyridine moiety.
Pyridine-4-carboxylic acid derivatives: These compounds share the pyridine moiety but may have different substituents on the carboxylic acid group.
Fluorinated Benzoates: Compounds like methyl 4-fluorobenzoate and 4-fluorobenzoic acid share the fluorobenzoate structure.
Uniqueness
2-(Pyridine-4-carbonylamino)ethyl 4-fluorobenzoate is unique due to the combination of the pyridine and fluorobenzoate moieties in a single molecule. This dual functionality provides a versatile platform for various chemical modifications and applications. The presence of the fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-(pyridine-4-carbonylamino)ethyl 4-fluorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c16-13-3-1-12(2-4-13)15(20)21-10-9-18-14(19)11-5-7-17-8-6-11/h1-8H,9-10H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJHAWMWSOYNNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCNC(=O)C2=CC=NC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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